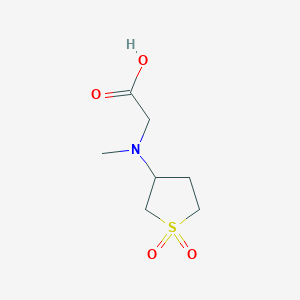

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Description

Properties

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-8(4-7(9)10)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGBSBFRRDPBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine typically involves the reaction of N-methylglycine with a thienyl-containing precursor under specific conditions. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thienyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems suitable for the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-Methylglycine (Sarcosine)

- Structure : Simplest derivative, lacking the tetrahydrothiophene-sulfone group.

- Reactivity : Widely used in 1,3-dipolar cycloadditions (e.g., Prato reaction) to generate azomethine ylides for fullerene-functionalized dyads .

- Biological Activity : Under alkaline conditions, sarcosine disrupts E. coli membrane integrity and ATP levels, unlike betaine (N,N,N-trimethylglycine) .

N,N-Dimethylglycine (DMG)

- Structure : Contains two methyl groups on the glycine nitrogen.

- Biological Activity : Similar to sarcosine, DMG reduces ATP concentrations in E. coli under alkaline stress but lacks the sulfone-mediated polarity of the target compound .

N-(Carboxymethyl)glycine Derivatives

- Example : N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine] (CAS: 1611-35-4).

- Structure : Larger molecular framework (C₃₁H₃₂N₂O₁₃S, MW: 672.6564 g/mol) with benzoxathiol and carboxymethyl groups.

- Application : Used in chemical manufacturing; its size and multiple functional groups suggest distinct binding properties compared to the target compound .

Pharmaceutical Intermediates (e.g., N-[(1,1-Dimethylethoxy) carbonyl]-N-methylglycine)

- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group.

- Utility : Serves as a precursor for drug synthesis (e.g., isavuconazole intermediates). The Boc group enhances solubility, contrasting with the sulfone group in the target compound, which may improve electrophilicity .

Prato Reaction Performance

- Target Compound : The tetrahydrothiophene-sulfone group may sterically hinder or electronically modulate azomethine ylide formation compared to sarcosine. However, direct data on cycloaddition yields are unavailable.

- Sarcosine : Efficiently generates azomethine ylides for fullerene dyads (e.g., C₆₀TTh, C₆₀ThSe₂) .

Cycloaddition Regioselectivity

- Spiro-Pyrrolidine Synthesis : Sarcosine reacts with isatin to form spiro-pyrrolidines in 82–94% yields. The target compound’s sulfone group could alter reaction pathways or regioselectivity due to increased electron-withdrawing effects .

Industrial and Pharmacological Relevance

- Target Compound: Potential applications in designing antioxidants or enzyme inhibitors due to sulfone’s electron-deficient nature.

- Sarcosine/DMG : Used in metabolic studies and as additives in alkaline stress models .

Biological Activity

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, also known as sarcosine, is an amino acid derivative that has garnered attention for its potential therapeutic effects, particularly in the context of psychiatric disorders such as schizophrenia. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Sarcosine acts primarily as a glycine transporter-1 (GlyT-1) inhibitor , which enhances the availability of glycine at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is crucial for synaptic plasticity and memory function, and its hypofunction has been implicated in various neuropsychiatric disorders. By inhibiting GlyT-1, sarcosine increases glycine levels, thereby potentiating NMDA receptor activity .

Schizophrenia

Research has shown that sarcosine may improve symptoms in patients with schizophrenia. A notable double-blind, placebo-controlled trial involved 38 patients who received 2 g/day of sarcosine alongside their stable antipsychotic treatment. Results indicated significant improvements across various symptom domains, including positive and negative symptoms as well as cognitive functioning .

Table 1: Summary of Clinical Findings on Sarcosine in Schizophrenia

| Study Type | Sample Size | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Double-blind trial | 38 | 2 g/day | 6 weeks | Significant symptom improvement; well tolerated |

| Open-label study | 20 | Variable | 6 weeks | Similar improvements noted; particularly in cognitive symptoms |

Clinical Trials

In a clinical setting, sarcosine has been evaluated for its efficacy in enhancing the effects of antipsychotic medications. In the aforementioned study, patients exhibited marked improvements in their overall psychiatric symptoms when treated with sarcosine in conjunction with risperidone. The tolerability profile was favorable, with no significant adverse effects reported .

Mechanistic Studies

Further mechanistic studies have explored the biochemical pathways influenced by sarcosine. It has been suggested that sarcosine's action may also involve modulation of glutamate neurotransmission, which is critical for cognitive processes. The enhancement of NMDA receptor function through increased glycine availability could potentially rectify some cognitive deficits associated with schizophrenia .

Case Studies

A series of case studies have documented individual patient responses to sarcosine treatment. For instance:

- Case Study A : A 30-year-old male with treatment-resistant schizophrenia showed significant improvement in auditory hallucinations and overall mood stability after 8 weeks on sarcosine.

- Case Study B : A 45-year-old female patient reported enhanced cognitive clarity and reduced negative symptoms after integrating sarcosine into her treatment regimen.

These case studies highlight the potential for personalized approaches to treatment using sarcosine as an adjunct therapy .

Q & A

Q. What are the recommended protocols for synthesizing N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, and how do reaction conditions influence yield?

Synthesis typically involves glycine derivatives reacting with functionalized tetrahydrothiophene dioxides under controlled conditions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance nucleophilic substitution efficiency.

- Temperature control : Maintaining 40–60°C to minimize side reactions (e.g., oxidation or ring-opening of the tetrahydrothiophene moiety).

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction homogeneity .

Yield optimization requires monitoring via HPLC or LCMS to track intermediate formation and purity .

Q. How should researchers safely handle this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation), chemical-resistant suits, and P95 respirators for aerosolized particles .

- Engineering controls : Use fume hoods for weighing and synthesis steps. Avoid skin/eye contact; flush with water for 15+ minutes if exposure occurs .

- Waste disposal : Collect contaminated materials in sealed containers and dispose via licensed hazardous waste services .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- LCMS/HPLC : Verify molecular weight (e.g., m/z 685 [M+H]+) and retention times under standardized conditions (e.g., QC-SMD-TFA05) .

- NMR spectroscopy : Confirm substituent positions (e.g., δ 3.00 ppm for N–CH₃ groups) and absence of byproducts .

- Elemental analysis : Validate stoichiometry (C, H, N, S) to detect impurities .

Advanced Research Questions

Q. How does this compound interact with bacterial membranes, and what experimental models validate these mechanisms?

In E. coli studies, glycine derivatives disrupt membrane potential and ATP synthesis under alkaline conditions. Key methods include:

- Flow cytometry : Assess membrane permeability using propidium iodide and esterase activity with fluorescein diacetate .

- ATP quantification : Measure intracellular ATP via luciferase assays to correlate viability loss with metabolic collapse .

Contradictions arise when comparing effects across bacterial species, necessitating species-specific dose-response curves .

Q. How can researchers reconcile contradictory toxicity data for this compound in different experimental systems?

Discrepancies often stem from:

- Test system variability : In vitro cell lines (e.g., HepG2) may lack metabolic enzymes present in vivo .

- Dose-dependent effects : Acute toxicity (e.g., skin irritation) at high concentrations vs. subacute effects at lower doses .

Mitigation strategies include:- Cross-referencing OECD guidelines for acute toxicity classification.

- Conducting parallel assays (e.g., Ames test for mutagenicity and MTT assay for cytotoxicity) .

Q. What methodologies are used to evaluate this compound’s potential as a metal-chelating agent in solvent extraction?

- Stability constant determination : Titrate with transition metals (e.g., Pd²⁺) and measure complexation via UV-Vis spectroscopy (λmax shifts).

- Extraction efficiency : Compare partition coefficients (log P) in aqueous/organic biphasic systems .

Advanced derivatives (e.g., N-octyl analogs) show higher hydrophobicity and selectivity for Pd²⁺ over Fe³⁺, but synthetic scalability remains challenging .

Q. How does structural derivatization of this compound impact its pharmacological activity?

- Case study : Tolrestat (an N-methylglycine derivative) inhibits aldose reductase for diabetic neuropathy. Key modifications include:

- Sulfonylthioether groups : Enhance binding to catalytic Zn²⁺ in enzymes .

- Fluorinated aryl moieties : Improve metabolic stability and blood-brain barrier penetration .

Screening via molecular docking (e.g., AutoDock Vina) and in vitro enzyme inhibition assays (IC₅₀ < 10 µM) validates target engagement .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.